Znoppc

Catalog No.
S592390
CAS No.
107227-89-4
M.F
C64H80N8O8Zn
M. Wt
1154.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Znoppc

CAS Number

107227-89-4

Product Name

Znoppc

IUPAC Name

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H80N8O8Zn

Molecular Weight

1154.7 g/mol

InChI

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

DKGNTSAYUCTYJI-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Synonyms

zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine, zinc(II)-octapentyl-phthalocyanine, Zn-H2Pc(OBu)8, ZnOPPc

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

The exact mass of the compound Znoppc is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Znoppc, chemically known as Zinc 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine, is a p-type organic semiconductor and dye belonging to the naphthalocyanine (Nc) class. Naphthalocyanines are structural analogs of phthalocyanines (Pcs) with an extended π-conjugated system, which shifts their primary optical absorption into the near-infrared (NIR) region (750–900 nm). The four peripheral tert-butyl groups are a critical structural feature, engineered to disrupt intermolecular packing and significantly enhance solubility in common organic solvents. This modification makes the compound highly suitable for solution-based processing techniques, a key differentiator from its unsubstituted parent compounds.

Procuring unsubstituted Zinc Phthalocyanine (ZnPc) or Zinc Naphthalocyanine (ZnNc) as a lower-cost substitute for Znoppc is operationally unviable for applications requiring solution-based fabrication. Unsubstituted macrocycles like ZnPc and ZnNc are notoriously insoluble or, at best, sparingly soluble in common organic solvents due to strong intermolecular π-π stacking. This inherent insolubility prevents the formation of uniform, high-quality thin films using scalable, cost-effective methods such as spin-coating, inkjet printing, or blade coating. Znoppc's tert-butyl groups directly overcome this critical processing limitation, enabling its formulation into inks and solutions essential for reproducible device manufacturing and wet-chemistry applications.

Enables Solution-Based Processing via Enhanced Solubility

The peripheral tert-butyl groups on Znoppc (Zinc tetra-tert-butyl naphthalocyanine) are specifically incorporated to enhance its solubility in organic solvents, a critical property for processability. While unsubstituted Zinc Phthalocyanine (ZnPc) and Zinc Naphthalocyanine (ZnNc) are known for their high hydrophobicity and poor solubility in most solvents, tert-butyl substitution significantly improves this, making them suitable for solution-based techniques.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataSoluble in solvents like chloroform, toluene, and THF, enabling solution-based film deposition.
Comparator Or BaselineUnsubstituted Zinc Naphthalocyanine (ZnNc) and Zinc Phthalocyanine (ZnPc) are practically insoluble in common organic solvents.
Quantified DifferenceQualitatively shifts from 'insoluble' and non-processable from solution to 'soluble' and readily processable.
ConditionsStandard laboratory conditions for preparing solutions for spin-coating or printing.

This solubility is a primary procurement driver, as it allows for low-cost, large-area fabrication of electronic and optical devices, which is impossible with the insoluble parent compounds.

Strong Q-Band Absorption Shifted >100 nm into the Near-Infrared vs. ZnPc

The extended π-system of the naphthalocyanine core structure fundamentally shifts the main electronic absorption (Q-band) to longer wavelengths compared to phthalocyanines. In solution, Znoppc exhibits a strong, sharp Q-band maximum absorption at approximately 775 nm. This is a significant bathochromic shift of over 100 nm compared to the Q-band of the common benchmark, Zinc Phthalocyanine (ZnPc), which typically absorbs around 670-680 nm.

Evidence DimensionPeak Optical Absorption Wavelength (Q-Band)
Target Compound Data~775 nm
Comparator Or BaselineZinc Phthalocyanine (ZnPc): ~675 nm
Quantified Difference~100 nm red-shift
ConditionsMeasurement in non-aggregating organic solvent (e.g., Chloroform, Toluene).

This distinct spectral shift makes Znoppc a specific choice for NIR-sensitive applications where ZnPc is unsuitable, such as photodetectors for 800-900 nm light or photosensitizers activated by deeper-penetrating NIR radiation.

Tunable HOMO Energy Level for Optimized Charge Injection and Transport

The electronic properties of Znoppc, specifically its Highest Occupied Molecular Orbital (HOMO) energy level, are distinct from those of standard Zinc Phthalocyanine (ZnPc), providing an important parameter for device engineering. The HOMO level of tert-butyl substituted naphthalocyanines is typically shallower (less negative) than that of unsubstituted ZnPc. For instance, the HOMO level for Znoppc can be estimated around -5.0 to -5.1 eV from its oxidation potential, compared to the deeper level of ZnPc, which is often cited in the range of -5.2 to -5.6 eV.

Evidence DimensionHOMO Energy Level (Approximate)
Target Compound Data~ -5.05 eV
Comparator Or BaselineZinc Phthalocyanine (ZnPc): ~ -5.2 to -5.6 eV
Quantified Difference0.15 - 0.55 eV shallower HOMO level
ConditionsDetermined via cyclic voltammetry and referenced to Ferrocene/Ferrocenium couple.

A shallower HOMO level can reduce the energy barrier for hole injection from common transparent conductive oxides (like ITO) and can be strategically matched with acceptor materials in organic solar cells to maximize open-circuit voltage (Voc), a key performance metric.

Active Layer for Solution-Processed Near-Infrared (NIR) Organic Photodetectors (OPDs)

The combination of high solubility for uniform film formation and strong optical absorption centered around 775 nm makes Znoppc a primary candidate for the active layer in NIR-sensitive OPDs. Its properties allow for fabrication via low-cost printing or coating methods to create detectors for applications in optical communications, consumer electronics, and industrial sensing.

Donor Material in Organic Photovoltaic (OPV) Cells

Znoppc serves as an effective p-type donor material in organic solar cells. Its NIR absorption extends the spectral coverage of the device beyond that of many common polymer donors, potentially increasing overall power conversion efficiency. Furthermore, its optimized HOMO level can be matched with appropriate fullerene or non-fullerene acceptors to enhance the open-circuit voltage (Voc) of the device.

NIR Photosensitizer for Photodynamic Therapy (PDT) and Bioimaging Research

In a research context, the strong absorption peak at ~775 nm falls within the 'phototherapeutic window' where biological tissue is more transparent to light. This allows for deeper light penetration compared to photosensitizers that absorb at shorter wavelengths (like ZnPc). Its solubility facilitates formulation studies for targeted delivery systems in preclinical PDT and fluorescence imaging research.

Dates

Last modified: 04-14-2024

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